{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate
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Overview
Description
{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate is a chemical compound with the molecular formula C21H24ClNO3 and a molecular weight of 373.88. This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a tert-butylbenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of {[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-chlorophenylethylamine, which is then reacted with methyl 4-tert-butylbenzoate under specific reaction conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate can be compared with other similar compounds, such as:
4-Chlorophenylethylamine: Shares the chlorophenyl group but lacks the carbamoyl and tert-butylbenzoate moieties.
Methyl 4-tert-butylbenzoate: Contains the tert-butylbenzoate group but lacks the chlorophenyl and carbamoyl groups. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-21(2,3)17-8-6-16(7-9-17)20(25)26-14-19(24)23-13-12-15-4-10-18(22)11-5-15/h4-11H,12-14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIISZXTCXBAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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